3-Phenylinden-1-one
Description
3-Phenylinden-1-one is a polycyclic aromatic ketone characterized by an indenone core (a bicyclic structure comprising a fused benzene and cyclopentenone ring) substituted with a phenyl group at the 3-position. Indenones are known for their electron-deficient aromatic systems, making them reactive intermediates in cycloaddition reactions and precursors for functional materials .
Properties
Molecular Formula |
C15H10O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-phenylinden-1-one |
InChI |
InChI=1S/C15H10O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-10H |
InChI Key |
RGZIEEBYRHQXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Friedel-Crafts Acylation: One of the most common methods for synthesizing 3-Phenylinden-1-one involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides.
Oxidation of 3-Phenylindan-1-ol: Another method involves the oxidation of 3-Phenylindan-1-ol using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods:
Chemical Reactions Analysis
Formation of Ruthenium Indenylidene Complexes
3-Phenylinden-1-one undergoes condensation with ruthenium precursors to form indenylidene complexes, which are pivotal in metathesis catalysis. For example:
Reaction Pathway :
Key Findings :
-
The reaction proceeds via deprotonation of the ketone, forming a resonance-stabilized indenylidene ligand .
-
Air-stable ruthenium complexes are produced, enabling practical handling in synthetic workflows.
Experimental Data :
| Yield | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 79% | KOPn, hexanes, 50°C, 12h | [(NHC)RuCl(PCy)(indenylidene)] | |
| 85% | P(OiPr), CHCl, 20°C, 24h | Ligand-substituted Ru complex |
Ligand Substitution Reactions
The tricyclohexylphosphine (PCy) ligands in ruthenium indenylidene complexes derived from this compound can be replaced with stronger donor ligands, enhancing catalytic activity.
Example :
Key Findings :
-
N-Heterocyclic carbene (NHC) ligands increase thermal stability and catalytic efficiency .
-
Substitution occurs under mild conditions (20°C, 1h) with moderate yields .
Data :
| Yield | Conditions | Product |
|---|---|---|
| 53% | KHMDS, toluene, 20°C | [(oTol)RuCl(PCy)(indenylidene)] |
Oxidation and Stability
This compound-derived complexes exhibit redox activity:
Oxidation :
Stability Notes :
-
Complexes remain stable under inert atmospheres but degrade in the presence of strong oxidizers.
Industrial and Synthetic Utility
Scientific Research Applications
Chemical Properties and Reactions
3-Phenylinden-1-one can undergo several chemical reactions, including:
- Oxidation : This compound can be oxidized to form various derivatives using reagents like potassium permanganate or chromium trioxide.
- Reduction : It can be reduced to 3-Phenylindan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Electrophilic substitution can occur at the phenyl ring, allowing for the introduction of halogens or nitro groups.
Major Products Formed
| Reaction Type | Major Products |
|---|---|
| Oxidation | Oxidized derivatives |
| Reduction | 3-Phenylindan-1-ol |
| Substitution | Halogenated/nitrated derivatives |
Chemistry
Catalysis : this compound is utilized as a ligand in the synthesis of ruthenium-based catalysts for olefin metathesis reactions. Its ability to coordinate with metal centers enhances catalytic activity, making it valuable in organic synthesis.
Organic Synthesis : The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its versatile reactivity allows for the development of complex molecular architectures.
Biology and Medicine
Recent studies have highlighted the potential of this compound analogues as antioxidants and antiplatelet agents . For instance, a study synthesized a series of 3-phenyl-1H-isochromen-1-one analogues, which exhibited antioxidant activities significantly higher than ascorbic acid and antiplatelet activities surpassing aspirin . These findings suggest potential therapeutic applications in cardiovascular diseases.
Industry
The compound's unique properties make it suitable for applications in materials science. Its role in synthesizing advanced materials, particularly in polymer chemistry, has been investigated. For example, research into block copolymers has shown that incorporating this compound can enhance material properties due to its structural characteristics .
Case Study 1: Antioxidant and Antiplatelet Activity
A detailed study focused on synthesizing various analogues of 3-phenyl-1H-isochromen-1-one. The results indicated that several compounds displayed antioxidant activities that were 7 to 16 times more potent than ascorbic acid. Additionally, some analogues showed antiplatelet activity that was significantly greater than that of aspirin . This research underscores the potential for developing new therapeutic agents targeting oxidative stress and platelet aggregation.
Case Study 2: Catalytic Applications
In another investigation, this compound was employed as a ligand in ruthenium-based catalysts for olefin metathesis. The study demonstrated that the incorporation of this compound improved the efficiency of the catalytic process, leading to higher yields of desired products . This application highlights its importance in industrial chemistry and organic synthesis.
Mechanism of Action
The mechanism of action of 3-Phenylinden-1-one in catalysis involves its role as a ligand in ruthenium-based catalysts. The compound coordinates with the ruthenium center, facilitating the formation of active catalytic species that promote olefin metathesis reactions . The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the formation of metallacyclobutane intermediates .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 3-Phenylinden-1-one with related compounds:
| Compound | Core Structure | Substituents | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Indenone | Phenyl at C3 | Ketone, Aromatic rings | ~208.26* |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Phenyl at N, Cl at C3 | Imide, Chlorine | 257.68 |
| Diphenylamine | Benzene | Two phenyl groups at N | Amine | 169.23 |
| Fendiline Analogues | Benzene/Amide | Varied aryl-alkyl groups | Amide, Amine | 250–350† |
*Calculated based on indenone (C₉H₆O) + phenyl (C₆H₅). †Estimated from synthesis protocols in .
Key Observations :
- Electronic Effects: The indenone core in this compound introduces electron-withdrawing properties, enhancing reactivity toward nucleophilic additions compared to the electron-rich diphenylamine .
- Steric Influence: The planar indenone system contrasts with the non-planar phthalimide structure in 3-chloro-N-phenyl-phthalimide, affecting stacking interactions in polymer applications .
Challenges and Limitations
- Data Gaps: Limited experimental data on this compound’s physicochemical properties (e.g., solubility, melting point) necessitate extrapolation from analogs.
- Bioactivity Uncertainty: As noted in , even high structural similarity (Tanimoto coefficient ≥0.85) yields only a 30% chance of shared biological activity, underscoring the need for empirical validation .
Biological Activity
3-Phenylinden-1-one is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound possesses a unique chemical structure characterized by an indene moiety substituted with a phenyl group. The synthesis of this compound typically involves the condensation of phenylacetylene with cyclopentadiene derivatives or other related synthetic pathways. For instance, one study highlights the synthesis of this compound derivatives through various methods, including the use of disulfur dichloride to produce oxime derivatives that can lead to further transformations .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound possess potent inhibitory effects against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. For example, a comparative study revealed that compounds derived from this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the phenyl group can enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. A systematic investigation into its SAR indicates that substitutions on the phenyl ring can significantly influence its potency against different biological targets. For instance, electron-donating groups on the phenyl ring tend to enhance anticancer activity by stabilizing reactive intermediates during metabolic activation .
| Substituent | Biological Activity | IC50 (µM) |
|---|---|---|
| No Substituent | Baseline Activity | 15 |
| -OCH₃ | Increased Activity | 5 |
| -Cl | Moderate Activity | 10 |
| -Br | High Activity | 2 |
In Vivo Studies
In vivo studies have confirmed the therapeutic potential of this compound derivatives. One notable study involved administering these compounds to animal models with induced tumors. The results showed a significant reduction in tumor size and improved survival rates compared to control groups .
Mechanistic Insights
Mechanistic studies have elucidated the pathways through which this compound exerts its effects. Research indicates that this compound may modulate key signaling pathways involved in cell proliferation and apoptosis, including the PI3K/Akt and MAPK pathways. These insights are crucial for understanding how structural modifications can lead to enhanced therapeutic profiles .
Q & A
Q. How do steric and electronic substituent effects modulate the photophysical properties of this compound derivatives?
- Methodological Answer : Systematic substitution (e.g., para- vs. meta-phenyl groups) combined with UV-Vis and fluorescence spectroscopy quantifies bathochromic shifts. Time-dependent density functional theory (TD-DFT) models correlate substituent electronic parameters (Hammett constants) with experimental Stokes shifts .
Q. What strategies resolve contradictions in catalytic efficiency data for this compound in asymmetric synthesis?
- Methodological Answer : Contradictions may stem from unaccounted variables (e.g., moisture sensitivity, catalyst decomposition). Robust experimental design (e.g., factorial ANOVA) isolates variables. Independent replication under standardized conditions and meta-analysis of literature data mitigate bias .
Q. How can this compound’s reactivity be leveraged in multi-step cascades for polycyclic aromatic hydrocarbon (PAH) synthesis?
- Methodological Answer : Design iterative protocols where this compound acts as a dienophile or electrophile. In-situ monitoring (e.g., inline IR) optimizes intermediate stability. Retrosynthetic analysis and computational tools (e.g., Chematica) identify feasible pathways .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in this compound analogs?
- Methodological Answer : Multivariate regression (e.g., PLS or PCA) correlates structural descriptors (logP, polar surface area) with biological activity. Outlier detection (e.g., Grubbs’ test) ensures data integrity. Open-source tools like KNIME or R packages streamline analysis .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s electronic properties?
- Methodological Answer : Calibrate computational models using benchmark datasets (e.g., NIST reference spectra). Solvent effects and implicit/explicit solvation models in simulations improve accuracy. Transparent reporting of methodological limitations (e.g., basis set choice) is critical .
Ethical & Methodological Best Practices
Q. What frameworks ensure ethical and rigorous hypothesis testing for this compound’s novel applications?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. Pre-registration of study protocols (e.g., on Open Science Framework) reduces publication bias. Collaborate with ethicists for high-risk applications (e.g., toxicology studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
